Cas no 1797015-33-8 (2-(3-aminothiolan-3-yl)acetic acid hydrochloride)
2-(3-aminothiolan-3-yl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-aminothiolan-3-yl)acetic acid hydrochloride
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- MDL: MFCD27920347
2-(3-aminothiolan-3-yl)acetic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638720-5mg |
2-(3-aminothiolan-3-yl)acetic Acid hydrochloride |
1797015-33-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638720-10mg |
2-(3-aminothiolan-3-yl)acetic Acid hydrochloride |
1797015-33-8 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A638720-50mg |
2-(3-aminothiolan-3-yl)acetic Acid hydrochloride |
1797015-33-8 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM391980-250mg |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95%+ | 250mg |
$384 | 2023-03-26 | |
| Chemenu | CM391980-500mg |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95%+ | 500mg |
$512 | 2023-03-26 | |
| Chemenu | CM391980-1g |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95%+ | 1g |
$640 | 2023-03-26 | |
| Chemenu | CM391980-5g |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95%+ | 5g |
$1897 | 2023-03-26 | |
| Chemenu | CM391980-10g |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95%+ | 10g |
$2814 | 2023-03-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07239-1-100mg |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95% | 100mg |
¥1076.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07239-1-250mg |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride |
1797015-33-8 | 95% | 250mg |
¥1716.0 | 2024-04-23 |
2-(3-aminothiolan-3-yl)acetic acid hydrochloride Suppliers
2-(3-aminothiolan-3-yl)acetic acid hydrochloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(3-aminothiolan-3-yl)acetic acid hydrochloride
2-(3-AminoThiolan-3-Yl)Acetic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 17970-15-3, known as 2-(3-aminothiolan-3-yl)acetic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. The long-tail keywords such as "aminothiolane derivatives" and "hydrochloride salts" highlight its classification within the broader family of amino-containing compounds.
2-(3-AminoThiolan-3-Yl)Acetic Acid Hydrochloride is characterized by its thiolane ring, a five-membered saturated ring containing sulfur. The presence of an amino group (-NH₂) on the thiolane ring introduces unique chemical properties, making it a versatile building block for various synthetic pathways. Recent studies have explored its role in neuroprotective agents and anticancer drugs, leveraging its ability to modulate cellular signaling pathways.
The synthesis of this compound involves a multi-step process, often starting from simpler precursors like thiourea or thioamide derivatives. Researchers have optimized reaction conditions to enhance yield and purity, employing techniques such as nucleophilic substitution and acid-base neutralization. The hydrochloride salt form is particularly advantageous for pharmaceutical applications, as it improves solubility and stability.
One of the most promising areas of research for 2-(3-aminothiolan-3-yl)acetic acid hydrochloride is its potential as a neuroprotective agent. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Additionally, it has demonstrated antioxidant properties, which could mitigate oxidative stress in neurodegenerative conditions.
In the realm of anticancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells. Preclinical studies suggest that it may selectively target cancer cells while sparing healthy tissue, a critical feature for developing safer chemotherapy agents. The long-tail keywords such as "anticancer activity" and "apoptosis induction" underscore its potential in oncology.
Another area of interest is the use of 2-(3-aminothiolan-3-yl)acetic acid hydrochloride in drug delivery systems. Its structural flexibility allows for the conjugation with other bioactive molecules, enhancing drug efficacy and bioavailability. Researchers are exploring its use as a carrier for targeted drug delivery to specific tissues or organs.
The pharmacokinetics and toxicity profiles of this compound have also been extensively studied. Animal models have shown moderate absorption rates, with significant bioavailability after oral administration. Toxicity studies indicate low acute toxicity, making it a favorable candidate for further preclinical testing.
In conclusion, 2-(3-aminothiolan-3-yl)acetic acid hydrochloride (CAS No. 17970-15-3) is a versatile compound with immense potential in various therapeutic areas. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a key player in future drug development efforts.
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